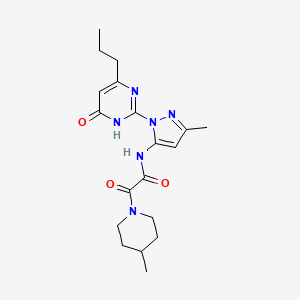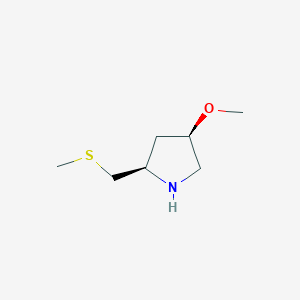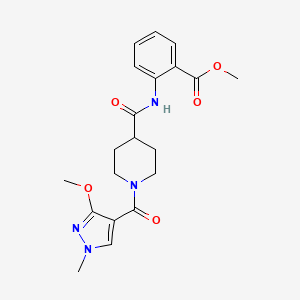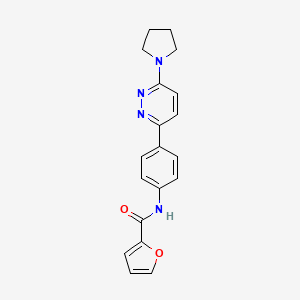
Methyl (2R)-2-amino-2-cyclohexylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-amino-2-cyclohexylpropanoate, also known as Mexiletine, is a pharmaceutical drug that belongs to the class of antiarrhythmic agents. It is used to treat ventricular arrhythmias, a condition where the heart beats irregularly, and also has potential applications in the treatment of neuropathic pain.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-amino-2-cyclohexylpropanoate has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating ventricular arrhythmias, including those associated with myocardial infarction and heart failure. Methyl (2R)-2-amino-2-cyclohexylpropanoate has also been studied for its potential use in the treatment of neuropathic pain, although further research is needed to fully understand its mechanism of action in this context.
Wirkmechanismus
Methyl (2R)-2-amino-2-cyclohexylpropanoate works by blocking sodium channels in the heart, which reduces the influx of sodium ions and slows down the rate of depolarization. This helps to prevent abnormal electrical activity in the heart and restore normal heart rhythm. Methyl (2R)-2-amino-2-cyclohexylpropanoate also has local anesthetic properties, which may contribute to its effectiveness in treating neuropathic pain.
Biochemical and Physiological Effects
Methyl (2R)-2-amino-2-cyclohexylpropanoate has been shown to have a number of biochemical and physiological effects. It can reduce the duration and amplitude of action potentials in cardiac cells, which helps to prevent abnormal electrical activity. Methyl (2R)-2-amino-2-cyclohexylpropanoate can also reduce the excitability of sensory neurons, which may contribute to its effectiveness in treating neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2R)-2-amino-2-cyclohexylpropanoate has several advantages for use in lab experiments. It is relatively stable and easy to handle, and its effects on sodium channels are well-characterized. However, Methyl (2R)-2-amino-2-cyclohexylpropanoate can be expensive, and its effects may vary depending on the specific type of sodium channel being studied.
Zukünftige Richtungen
There are several potential future directions for research on Methyl (2R)-2-amino-2-cyclohexylpropanoate. One area of interest is the development of new formulations or delivery methods that could improve its effectiveness in treating neuropathic pain. Another area of interest is the study of Methyl (2R)-2-amino-2-cyclohexylpropanoate's effects on different types of sodium channels, which could help to identify new targets for antiarrhythmic drugs. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2R)-2-amino-2-cyclohexylpropanoate in both cardiac and neural tissues.
Synthesemethoden
Methyl (2R)-2-amino-2-cyclohexylpropanoate is synthesized from 2-amino-2-cyclohexylacetic acid, which is reacted with methanol and thionyl chloride to form the corresponding methyl ester. The methyl ester is then reacted with ammonia to form Methyl (2R)-2-amino-2-cyclohexylpropanoate.
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-2-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h8H,3-7,11H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODYAOMLMHOVEK-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1CCCCC1)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-2-amino-2-cyclohexylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2863637.png)
![1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2863638.png)
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2863639.png)


![Methyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2863645.png)


![(E)-4-(Dimethylamino)-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2863649.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2863650.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2863652.png)
